3-((4-Methoxyphenyl)amino)-1-(m-tolyl)pyrrolidine-2,5-dione

説明

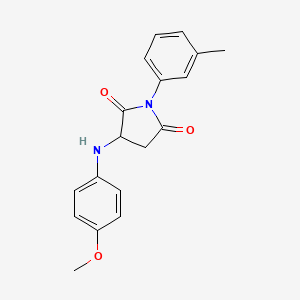

3-((4-Methoxyphenyl)amino)-1-(m-tolyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 4-methoxyphenylamino substituent at position 3 and an m-tolyl (3-methylphenyl) group at position 1. The molecular formula is C₁₉H₂₀N₂O₃, with a molecular weight of 324.37 g/mol . The m-tolyl substituent introduces steric bulk, which may affect binding affinity and metabolic stability.

特性

IUPAC Name |

3-(4-methoxyanilino)-1-(3-methylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-4-3-5-14(10-12)20-17(21)11-16(18(20)22)19-13-6-8-15(23-2)9-7-13/h3-10,16,19H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIFLVAOUNFAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-((4-Methoxyphenyl)amino)-1-(m-tolyl)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities. With the molecular formula and a molecular weight of approximately 310.35 g/mol, this compound is characterized by its unique pyrrolidine structure, which has been shown to exhibit various pharmacological properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that related pyrrolidine derivatives can possess significant antibacterial properties against various pathogens.

- Anticancer Properties : Certain analogs of pyrrolidine compounds have demonstrated cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in experimental models.

Antimicrobial Activity

A comparative study involving several pyrrolidine derivatives highlighted the antimicrobial efficacy of compounds with similar structures. For instance, a related compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring 17 mm and 15 mm respectively (Table 1) .

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 17 |

| S. aureus | 15 |

Anticancer Activity

In vitro studies have assessed the cytotoxicity of pyrrolidine derivatives against various cancer cell lines. For example, a study found that certain analogs showed promising results against breast cancer cell lines (MCF-7), indicating potential for further development as anticancer agents .

The biological activity of this compound may be attributed to its ability to interact with biological targets at the molecular level. The presence of the methoxy and amino groups enhances its interaction with cellular receptors or enzymes involved in disease pathways.

Case Studies and Research Findings

- Antimicrobial Screening : A series of pyrrolidine derivatives were synthesized and screened for antimicrobial activity. The results indicated that modifications in the substituents significantly impacted their efficacy against Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assays : In studies utilizing human cancer cell lines, certain pyrrolidine derivatives demonstrated significant cytotoxic effects, suggesting that structural variations could optimize their therapeutic potential .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine-2,5-dione Derivatives

The biological and physicochemical properties of pyrrolidine-2,5-dione derivatives are highly dependent on substituents at positions 1 and 3. Below is a comparative analysis with key analogs:

Key Observations

Substituent Effects on Bioactivity :

- Electron-donating groups (e.g., 4-methoxy) enhance lipophilicity and CNS penetration .

- Bulky substituents (e.g., m-tolyl) may reduce metabolic clearance but increase steric hindrance in receptor binding .

- Heterocyclic moieties (e.g., thiophene, indole) improve anticonvulsant and receptor-binding profiles .

Linker Optimization :

- Derivatives with methylene linkers (e.g., propyl chains) show higher anticonvulsant activity than acetamide-linked analogs .

- Longer linkers (e.g., bromoalkyl chains) in indole derivatives improve dual 5-HT1A/SERT affinity .

Pharmacological Profiles: Anticonvulsant activity: Thiophene derivatives (e.g., compound 4 in ) outperform reference drugs (valproic acid) in rodent models .

Safety and Handling: Analogous compounds (e.g., 3-(2-aminoethylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione) require stringent safety protocols due to reactive functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。